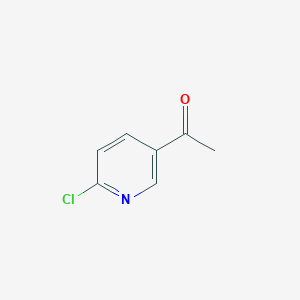
1-(6-氯吡啶-3-基)乙酮
概览
描述
Synthesis Analysis
1-(6-Chloropyridin-3-yl)ethanone has been used in the synthesis of complex organic compounds. For example, its derivative was used to prepare NNN tridentate ligands for iron (II) and cobalt (II) dichloride, leading to compounds that showed good catalytic activities for ethylene reactivity.Molecular Structure Analysis
The structure of 1-(6-Chloropyridin-3-yl)ethanone consists of a pyridin ring with a chlorine atom attached to the 6th carbon atom and an ethanone group attached to the 3rd carbon atom.Chemical Reactions Analysis
Research has shown the use of 1-(6-Chloropyridin-3-yl)ethanone in the synthesis of complex organic compounds. Its derivative was used to prepare NNN tridentate ligands for iron (II) and cobalt (II) dichloride, leading to compounds that showed good catalytic activities for ethylene reactivity.Physical And Chemical Properties Analysis
1-(6-Chloropyridin-3-yl)ethanone is a colorless solid with a melting point of 93-94 °C. It has a molecular weight of 155.58 g/mol.科研应用
振动和结构分析
1-(6-氯吡啶-3-基)乙酮已经成为振动和结构分析的研究对象。一项涉及相关化合物的研究,使用了FT-IR和FT-Raman光谱以及密度泛函理论和从头算分子轨道计算来分析其结构和振动。这种研究有助于理解这类化合物的分子性质,这对它们在各个领域的潜在应用至关重要 (Song et al., 2008)。
催化和化学合成
研究表明,1-(6-氯吡啶-3-基)乙酮在合成复杂有机化合物中的应用。例如,其衍生物被用于制备NNN三齿配体,用于铁(II)和钴(II)二氯化物,导致产生对乙烯反应具有良好催化活性的化合物。这展示了它在催化和有机合成中的潜力 (Sun et al., 2007)。
杀虫活性
另一个重要应用是在杀虫剂的开发中。从1-(6-氯吡啶-3-基)乙酮合成的化合物显示出良好的杀虫活性。这在涉及合成该化合物的特定衍生物并随后对其进行杀虫性能测试的研究中得以证实 (Shi, Zhu & Song, 2008)。
光物理性质研究
1-(6-氯吡啶-3-基)乙酮的衍生物也已被研究其光物理性质。涉及合成这类化合物及其吸收和发射光谱的研究有助于了解它们在材料科学和相关领域的潜力。这包括吸收猝灭和荧光发射的研究,这在传感器开发和分子成像等领域可能有应用 (Hussein, El Guesmi & Ahmed, 2019)。
抗菌研究
从1-(6-氯吡啶-3-基)乙酮衍生的化合物已被研究其抗菌性能。这包括对合成化合物及其对各种微生物菌株的有效性的研究。这种研究对于开发新的抗菌剂至关重要 (Sherekar, Padole & Kakade, 2022)。
Safety And Hazards
性质
IUPAC Name |
1-(6-chloropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSNZYGTQTXRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381507 | |
| Record name | 1-(6-Chloropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-yl)ethanone | |
CAS RN |
55676-22-7 | |
| Record name | 1-(6-Chloropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-chloropyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

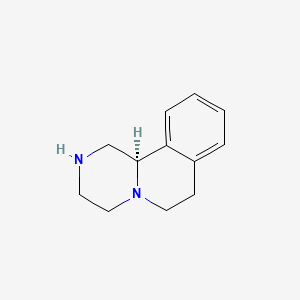
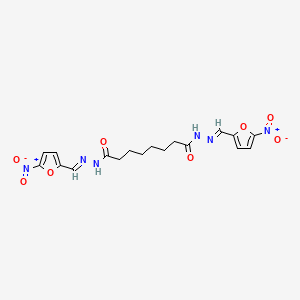
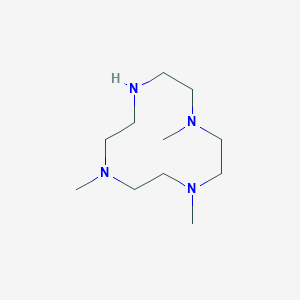
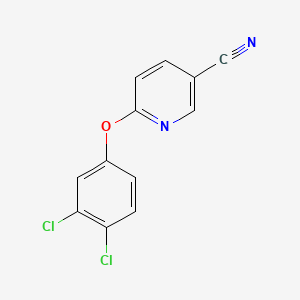
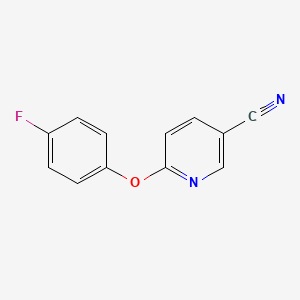
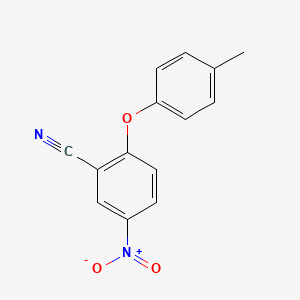
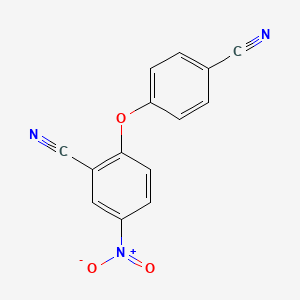
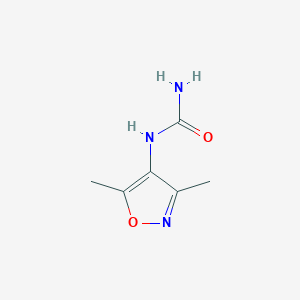
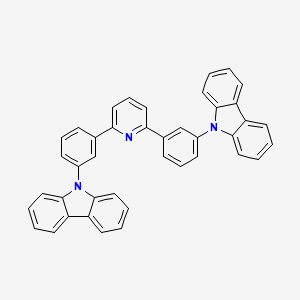
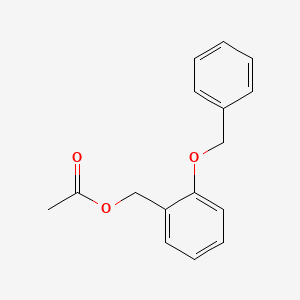
![[12]Cycloparaphenylene](/img/structure/B1661916.png)
![N-([1,1':3',1''-Terphenyl]-5'-YL)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1661920.png)
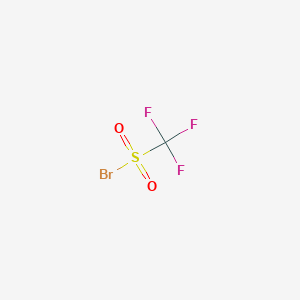
![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/no-structure.png)